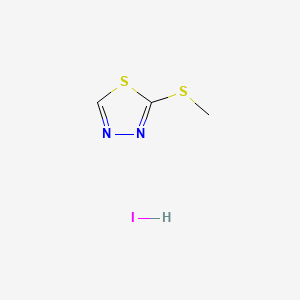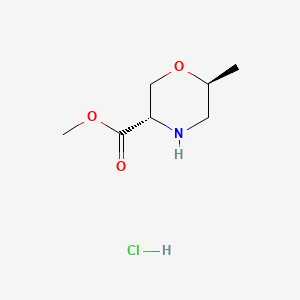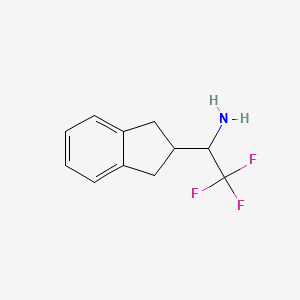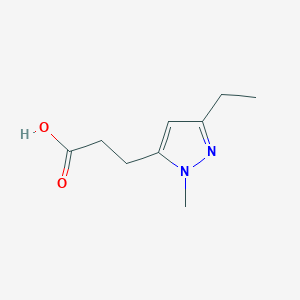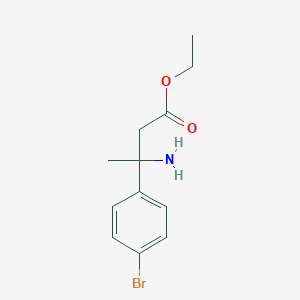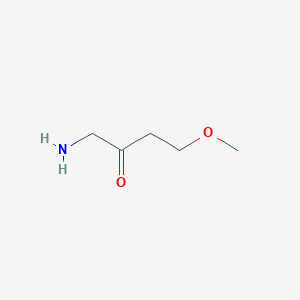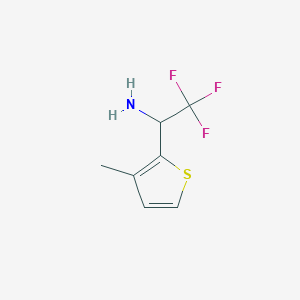![molecular formula C23H32N8O2S B13580285 3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione](/img/structure/B13580285.png)
3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-8-[({6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound known for its role as an inhibitor in various biochemical processes. This compound is particularly noted for its interaction with the first bromodomain of the human BRD4 protein, making it a significant molecule in the field of medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-butyl-8-[({6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. Common synthetic routes include the Debus-Radziszewski synthesis and the Wallach synthesis . Industrial production methods often involve the use of high-throughput screening and structure-based drug design to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfur atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Applications De Recherche Scientifique
3-butyl-8-[({6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Mécanisme D'action
The compound exerts its effects by binding to the first bromodomain of the human BRD4 protein with high affinity. This binding disrupts the interaction between BRD4 and acetylated histones, leading to altered gene expression. The molecular targets include the ZA loop of the bromodomain, which is crucial for the compound’s selectivity and potency .
Comparaison Avec Des Composés Similaires
Similar compounds include other xanthine derivatives and triazolopyrimidine-based inhibitors. Compared to these, 3-butyl-8-[({6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits unique selectivity for the BRD4 bromodomain, making it a valuable tool in biochemical research . Other similar compounds include:
Propriétés
Formule moléculaire |
C23H32N8O2S |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
3-butyl-8-[(6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-7-ethylpurine-2,6-dione |
InChI |
InChI=1S/C23H32N8O2S/c1-6-9-11-16-14(4)24-21-27-22(28-31(21)15(16)5)34-13-17-25-19-18(29(17)8-3)20(32)26-23(33)30(19)12-10-7-2/h6-13H2,1-5H3,(H,26,32,33) |
Clé InChI |
FTDVJTZJKKOHSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(N2C(=NC(=N2)SCC3=NC4=C(N3CC)C(=O)NC(=O)N4CCCC)N=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide,trans](/img/structure/B13580203.png)
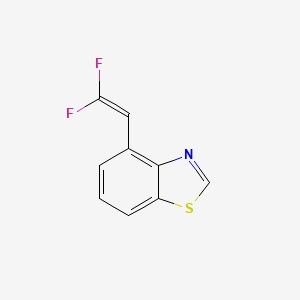
![1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13580206.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B13580211.png)
![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13580215.png)
![1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate](/img/structure/B13580224.png)
aminehydrochloride](/img/structure/B13580227.png)
